NH2-PEG3-C1-Boc

Catalog No.
S518584
CAS No.
M.F
C12H25NO5
M. Wt
263.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NH2-PEG3-C1-Boc

Traditional PEG linkers with mixed chain lengths create heterogeneous conjugates, complicating purification and regulatory approval. NH2-PEG3-C1-Boc is a monodisperse heterobifunctional linker providing a precise 3-unit PEG spacer with a free amine and a Boc-protected amine. This enables: (1) Uniform drug-to-antibody ratio (DAR) in ADCs, simplifying analytics and ensuring batch consistency; (2) Acid-labile Boc deprotection compatible with base-sensitive PROTAC payloads; (3) Hydrophilic spacer improving solubility and reducing nonspecific protein adsorption.

Product Name

NH2-PEG3-C1-Boc

IUPAC Name

tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate

Molecular Formula

C12H25NO5

Molecular Weight

263.33 g/mol

InChI

InChI=1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3

InChI Key

OTTHWLFOQWLZKB-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Amino-PEG3-CH2CO2-t-butyl ester

The exact mass of the compound Amino-PEG3-CH2CO2-t-butyl ester is 263.1733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

100 mg, 250 mg, 500 mg, 1 g

NH2-PEG3-C1-Boc is a discrete (monodisperse) polyethylene glycol (PEG) derivative, meaning it is a single, pure compound with a precise molecular weight, not a mixture of different polymer chain lengths. It is a heterobifunctional linker featuring a free primary amine at one terminus and a Boc-protected primary amine at the other, separated by a three-unit ethylene glycol spacer. This defined structure provides a flexible, hydrophilic linkage essential for conjugating molecules in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The key procurement-relevant attributes are its fixed length, which dictates spatial relationships between conjugated molecules, its hydrophilicity for improved solubility, and its Boc protecting group, which defines its chemical compatibility with specific synthesis routes.

Research Fit

Synthesis workflow Amine-first conjugation with Boc-protected carboxyl
Linker length PEG3 tether for intermediate linker SAR studies
Quality Reported high-purity specification for degrader synthesis

Substituting NH2-PEG3-C1-Boc with a close analog is often unsuccessful because seemingly minor structural changes have significant practical consequences. Using a polydisperse PEG mixture instead of this monodisperse compound introduces heterogeneity, complicating purification, characterization, and leading to inconsistent batch-to-batch performance. Changing the linker length (e.g., to PEG2 or PEG4) can critically alter the distance between conjugated moieties, potentially ablating biological activity in spatially sensitive systems like PROTACs. Swapping the acid-labile Boc protecting group for a base-labile alternative like Fmoc dictates the entire synthetic strategy; one is incompatible with base-sensitive substrates, the other with acid-sensitive ones. Therefore, this specific compound is procured for its precise combination of length, purity, and synthetic compatibility, which are non-interchangeable.

Substitution Risk

PEG length shift
PEG2 or PEG4 substitution may alter ternary complex formation and degradation SAR profiles; direct interchange not supported.
Reverse orientation
Boc-NH-PEG3-CH2COOH requires different deprotection sequence; synthetic route mismatch may cause conjugation failure.
Storage and solubility
Differences in DMSO solubility and storage temperature vs. close analogs may impact stock preparation and stability logistics.

Process Compatibility: Orthogonal Synthesis Enabled by Acid-Labile Boc Protection

The Boc protecting group is selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to basic conditions. This is in direct contrast to the common alternative, the Fmoc group, which is removed with a base like piperidine. This orthogonality is a critical procurement determinant. If a molecule contains base-labile functional groups, using an Fmoc-protected linker is non-viable as the deprotection step would destroy the substrate. In such cases, the acid-cleavable Boc group of NH2-PEG3-C1-Boc is required to ensure the integrity of the final product.

Evidence DimensionDeprotection Reagent
Target Compound DataTrifluoroacetic Acid (TFA)
Comparator Or BaselineFmoc-protected linker: 20% Piperidine in DMF
Quantified DifferenceQualitative (Acid vs. Base); enables orthogonal synthesis schemes
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) or solution-phase conjugation

This determines the viability of the entire synthesis route for molecules containing acid- or base-sensitive functional groups, making it a primary procurement decision point.

DMSO Solubility
Head-to-head
80 mg/mL vs 90 mg/mL
Supports high-concentration stock preparation; solubility context may influence assay design.
Vendor-reported data; independent verification advised.

Reproducibility Advantage: Guaranteed Product Homogeneity from a Monodisperse Linker

NH2-PEG3-C1-Boc is a monodisperse compound with a single, exact molecular weight. This contrasts with polydisperse PEG alternatives, which are mixtures of polymers with a range of chain lengths and molecular weights, characterized by a Polydispersity Index (PDI) > 1.0. Using a monodisperse linker ensures the synthesis of a single, well-defined final product (e.g., an ADC or PROTAC). This dramatically simplifies downstream processing, as purification is not complicated by a mixture of PEGylated products, and analytical characterization (e.g., by mass spectrometry) yields a clean, single peak, ensuring batch-to-batch reproducibility.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0
Comparator Or BaselinePolydisperse PEG Linkers: > 1.0
Quantified DifferenceDiscrete molecule vs. statistical mixture
ConditionsBioconjugate synthesis and characterization

For therapeutic development or applications requiring high precision, using a monodisperse linker is critical for ensuring product homogeneity, simplifying analytics, and achieving regulatory compliance.

PEG3 Spacer MW
Class-level
263.33 g/mol
Intermediate length for linker SAR; single ethylene glycol unit change can shift degradation profile.
PEG2 (~219 g/mol) and PEG4 (~307 g/mol) flank this linker.

Solubility and Handling: Enhanced Aqueous Solubility Provided by the PEG3 Spacer

The polyethylene glycol backbone of NH2-PEG3-C1-Boc imparts hydrophilicity, which typically improves the aqueous solubility of the final conjugate. This is a significant advantage over functionally similar but hydrophobic linkers, such as simple alkyl chains. Improved water solubility is a key handling property, facilitating formulation in physiological buffers for biological assays. Furthermore, in modalities like PROTACs and ADCs, which often involve large, hydrophobic ligands, the PEG linker helps mitigate aggregation and can improve the overall pharmacokinetic profile of the molecule.

Evidence DimensionSolubility Profile
Target Compound DataHydrophilic
Comparator Or BaselineSimple Alkyl Chain Linkers: Hydrophobic
Quantified DifferenceQualitative (Aqueous vs. Organic Solubility)
ConditionsFormulation of bioconjugates in aqueous buffers

Improved aqueous solubility simplifies compound handling, formulation for in vitro and in vivo studies, and can prevent aggregation-related artifacts in biological assays.

Orientation
Specification review
NH2–PEG3–C1–Boc
Defined orientation dictates amine-first conjugation sequence; reversed isomer would require alternate route.
Compare with Boc-NH-PEG3-CH2COOH.
Storage Temp
Head-to-head
-20°C vs 4°C
Colder storage indicates need for cold-chain logistics; may affect lab workflow.
Vendor recommendation; stability under use conditions should be validated.
Purity
Specification review
98.0%
Higher purity specification may reduce impurity-driven assay variability.
Compared to common ≥95% linker grade.
Cost per 100 mg
Reported
$64 vs $97
Reported cost differential may support procurement planning for scale-up synthesis.
Vendor pricing as of 2026; subject to change.

Synthesis of PROTACs and Molecular Glues with Base-Sensitive Warheads

This linker is the right choice when developing PROTACs where the target-binding ligand or E3-ligase-binding ligand contains functional groups that are unstable in the basic conditions required for Fmoc deprotection. The use of Boc protection allows for linker deprotection with TFA, preserving the integrity of the final molecule.

Development of Antibody-Drug Conjugates (ADCs) Requiring High Homogeneity

In the manufacturing of therapeutic ADCs, a uniform drug-to-antibody ratio (DAR) is a critical quality attribute. Using this monodisperse linker ensures that every conjugate has the same molecular weight, leading to a homogeneous ADC product. This simplifies purification, improves batch-to-batch consistency, and is favored for regulatory submissions over polydisperse alternatives.

Surface Modification of Nanoparticles and Biomaterials with Amine-Reactive Payloads

For conjugating amine-reactive molecules to surfaces or nanoparticles, this linker provides a hydrophilic spacer that can improve biocompatibility and reduce non-specific protein adsorption. The Boc-protected amine allows for controlled, stepwise functionalization; the free amine can be coupled first, followed by deprotection and subsequent reaction of the newly exposed amine, providing synthetic control over the surface chemistry.

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC degrader library synthesis (linker length SAR)
PEG3 linker length between PEG2/PEG4
SAR reproducibility; degradation profile consistency
Scale-up synthesis of PROTAC intermediates
Reported procurement cost context vs. analogs
Cost assessment for multi-gram campaigns
PROTAC assembly via amine-first conjugation
Free amine terminal; Boc-protected carboxyl
Synthetic route compatibility; functional group orientation
High-concentration DMSO stock solution preparation
Reported DMSO solubility context
Stock solution concentration suitability for bioconjugation

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

263.17327290 Da

Monoisotopic Mass

263.17327290 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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